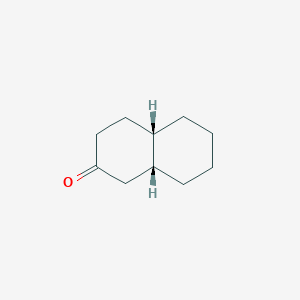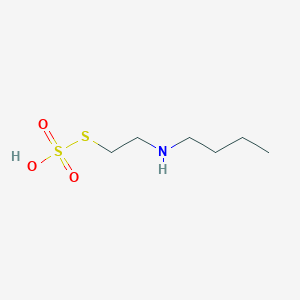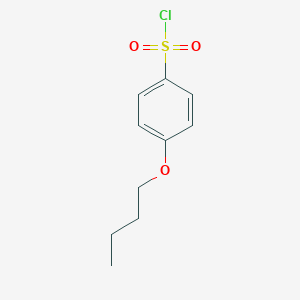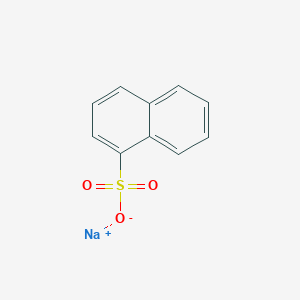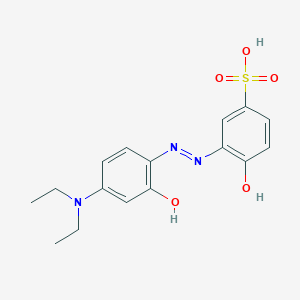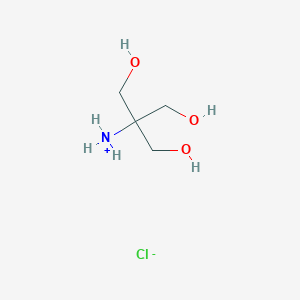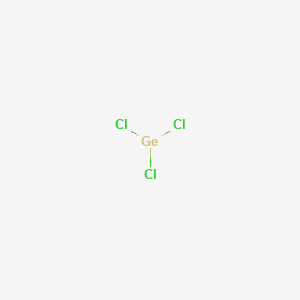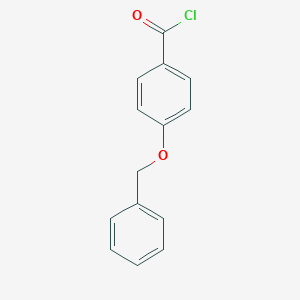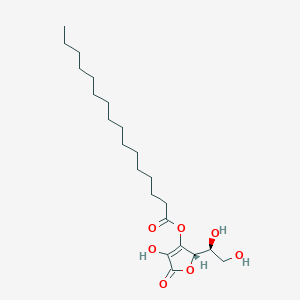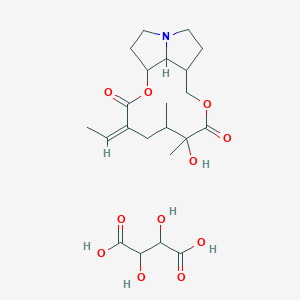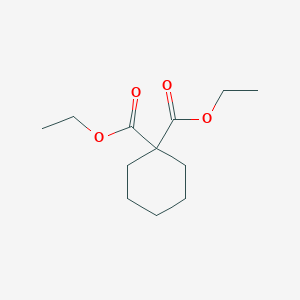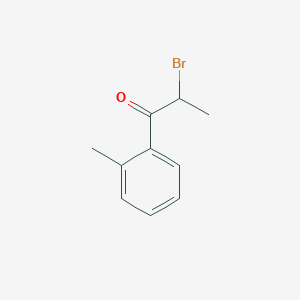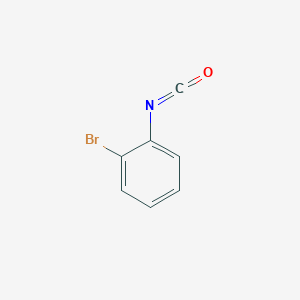
1-N,4-N-dioctylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N-dioctylbenzene-1,4-diamine (DOBDA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DOBDA is a diamine compound that has two octyl groups attached to the benzene ring. This compound is widely used in various scientific research applications, including organic synthesis, catalysis, and material science.
Wirkmechanismus
The mechanism of action of 1-N,4-N-dioctylbenzene-1,4-diamine is not well understood. However, it is believed that 1-N,4-N-dioctylbenzene-1,4-diamine acts as a Lewis acid catalyst, which can activate the carbonyl group in various organic compounds, leading to the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-N,4-N-dioctylbenzene-1,4-diamine. However, some studies have suggested that 1-N,4-N-dioctylbenzene-1,4-diamine may have potential applications in the field of medicine. For example, 1-N,4-N-dioctylbenzene-1,4-diamine has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-N,4-N-dioctylbenzene-1,4-diamine in lab experiments is its high catalytic activity. 1-N,4-N-dioctylbenzene-1,4-diamine can catalyze various organic reactions at low temperatures and in the presence of low catalyst loading. However, one of the limitations of using 1-N,4-N-dioctylbenzene-1,4-diamine is its high cost, which could limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 1-N,4-N-dioctylbenzene-1,4-diamine. One of the significant areas of research is the development of new catalysts based on 1-N,4-N-dioctylbenzene-1,4-diamine. Researchers are also exploring the potential applications of 1-N,4-N-dioctylbenzene-1,4-diamine in the field of medicine, including the development of new antibiotics and anticancer drugs. Additionally, there is a need for further research on the biochemical and physiological effects of 1-N,4-N-dioctylbenzene-1,4-diamine to better understand its potential applications in medicine.
Synthesemethoden
1-N,4-N-dioctylbenzene-1,4-diamine can be synthesized through a multistep process. The first step involves the reaction of octyl bromide with sodium benzene to form octylbenzene. The second step involves the reaction of octylbenzene with nitric acid to form octylbenzene-1,4-dinitro compound. Finally, the dinitro compound is reduced using hydrogen gas and palladium catalyst to form 1-N,4-N-dioctylbenzene-1,4-diamine.
Wissenschaftliche Forschungsanwendungen
1-N,4-N-dioctylbenzene-1,4-diamine has been extensively studied for its potential applications in various fields of science. One of the significant applications of 1-N,4-N-dioctylbenzene-1,4-diamine is in organic synthesis. 1-N,4-N-dioctylbenzene-1,4-diamine can be used as a catalyst in various organic reactions, including the synthesis of imines, Schiff bases, and other nitrogen-containing compounds. 1-N,4-N-dioctylbenzene-1,4-diamine has also been used in the synthesis of polymers, which have potential applications in the field of material science.
Eigenschaften
CAS-Nummer |
1241-28-7 |
|---|---|
Produktname |
1-N,4-N-dioctylbenzene-1,4-diamine |
Molekularformel |
C22H40N2 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
1-N,4-N-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18,23-24H,3-14,19-20H2,1-2H3 |
InChI-Schlüssel |
DFNXHHNFURNWAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NCCCCCCCC |
Kanonische SMILES |
CCCCCCCCNC1=CC=C(C=C1)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



